molecular formula C23H22N6O2 B2666143 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034340-91-3

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2666143
CAS No.: 2034340-91-3
M. Wt: 414.469
InChI Key: JDDFJSYLAFJXPJ-UHFFFAOYSA-N
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Description

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule that features a combination of pyrazole, triazole, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized by the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.

    Coupling Reactions: The final step involves coupling the pyrazole, triazole, and azetidine moieties using appropriate linkers and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxymethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is being explored for its potential therapeutic applications. It has shown activity against various cancer cell lines and is being investigated for its potential as an anticancer agent .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the pyrazole, triazole, and azetidine rings.

Mechanism of Action

The mechanism of action of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone: can be compared with other compounds that contain similar structural motifs, such as:

Uniqueness

The uniqueness of This compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-17-22(12-24-29(17)19-8-4-2-5-9-19)23(30)27-14-20(15-27)28-13-18(25-26-28)16-31-21-10-6-3-7-11-21/h2-13,20H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDFJSYLAFJXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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